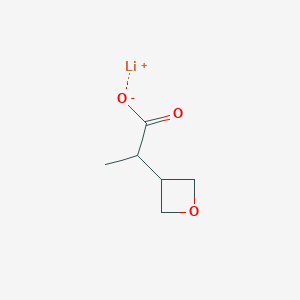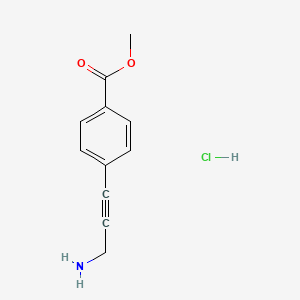
Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride” is a chemical compound with the CAS Number: 847460-43-9 . It has a molecular weight of 225.67 . The compound is stored at temperatures below -10 degrees . It comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,8,12H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride” is a powder . It has a molecular weight of 225.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Toward Nitroxide-Mediated Photopolymerization
Researchers have introduced a novel compound for nitroxide-mediated photopolymerization (NMP2), demonstrating its potential in polymer science. This compound, bearing a chromophore group, shows significant efficiency under UV irradiation, generating corresponding alkyl and nitroxide radicals. Such advancements could enhance polymer manufacturing processes and material properties (Guillaneuf et al., 2010).
Steric Effects on Phenethylamine Hallucinogens
In a study on the steric effects of substituents on phenethylamine hallucinogens, researchers synthesized and evaluated compounds as analogues of known psychotomimetic agents. This research contributes to understanding the structural requirements for activity in this class of compounds, offering insights into the design of new therapeutic agents (Nichols & Kostuba, 1979).
Synthesis and Properties of Hyperbranched Aromatic Polyamide
Explorations into the synthesis of hyperbranched aromatic polyamides have shown that thermal polymerization of specific monomers can yield polymers with desirable properties. These materials have applications in various fields, including coatings, adhesives, and as components in nanocomposites, due to their solubility and molecular weight characteristics (Yang, Jikei, & Kakimoto, 1999).
Amino Acid Compounds as Eco-friendly Corrosion Inhibitors
In the realm of materials science, amino acid compounds have been synthesized and studied as inhibitors for steel corrosion in acidic solutions. These inhibitors offer an eco-friendly alternative to conventional corrosion protection methods, showcasing the application of organic compounds in enhancing material durability and lifespan (Yadav, Sarkar, & Purkait, 2015).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 4-(3-aminoprop-1-ynyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMOTLKAWNFFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2737831.png)
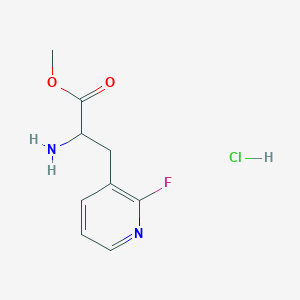
![N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2737834.png)
![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)
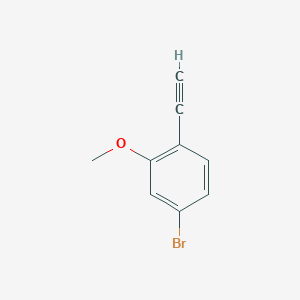
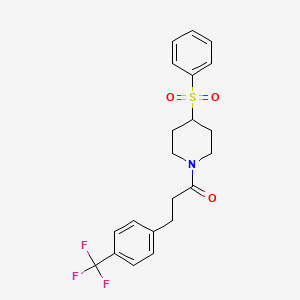
![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)
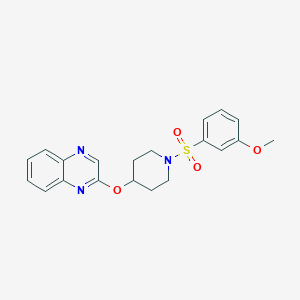
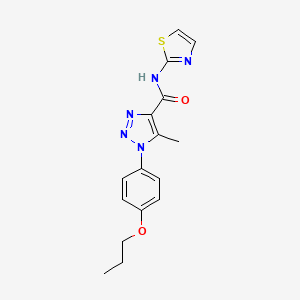
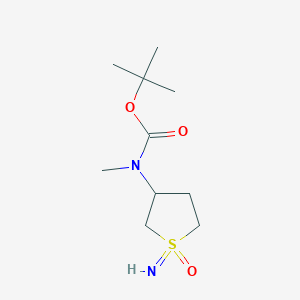
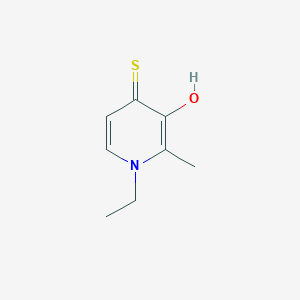
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)
![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)
